molecular formula C6H12OS B13457875 2-Methyl-4-sulfanylpentan-3-one

2-Methyl-4-sulfanylpentan-3-one

Cat. No.: B13457875
M. Wt: 132.23 g/mol
InChI Key: NKTWEJHSTQOWMB-UHFFFAOYSA-N
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Description

2-Methyl-4-sulfanylpentan-3-one is an organic compound known for its distinctive aroma and presence in various natural products. It is a volatile thiol, contributing to the aroma profile of certain wines and beers. This compound is also referred to as 4-methyl-4-sulfanylpentan-2-one in some contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-sulfanylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the biotransformation of cysteine or glutathione-bound adducts by yeast β-lyase activity . This process is often employed in the brewing and wine industries to enhance the aroma profile of the final product.

Industrial Production Methods

Industrial production of this compound can involve the use of genetically modified yeast strains to optimize the yield of the compound during fermentation processes. The conditions are carefully monitored to ensure the efficient conversion of precursors to the desired thiol compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-sulfanylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its thiol form.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while substitution reactions can yield various alkylated thiols .

Scientific Research Applications

2-Methyl-4-sulfanylpentan-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-sulfanylpentan-3-one involves its interaction with specific molecular targets, such as enzymes involved in thiol metabolism. The compound can undergo biotransformation reactions mediated by yeast β-lyase activity, leading to the release of volatile thiols that contribute to the aroma profile of fermented beverages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-sulfanylpentan-3-one is unique due to its specific aroma profile and its role in the biotransformation processes during fermentation. Its ability to enhance the aroma of wines and beers makes it a valuable compound in the food and beverage industry .

Properties

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2-methyl-4-sulfanylpentan-3-one

InChI

InChI=1S/C6H12OS/c1-4(2)6(7)5(3)8/h4-5,8H,1-3H3

InChI Key

NKTWEJHSTQOWMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)S

Origin of Product

United States

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